

General Pharmacokinetic Properties of Azelastine

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Compound Focus: (S)-Azelastine

CAS No.: 143228-85-7

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The following table summarizes key pharmacokinetic parameters for azelastine when administered as a racemate (a 50/50 mixture of (R)- and (S)-enantiomers). This data provides a foundational understanding, though it does not differentiate between the individual enantiomers [1] [2].

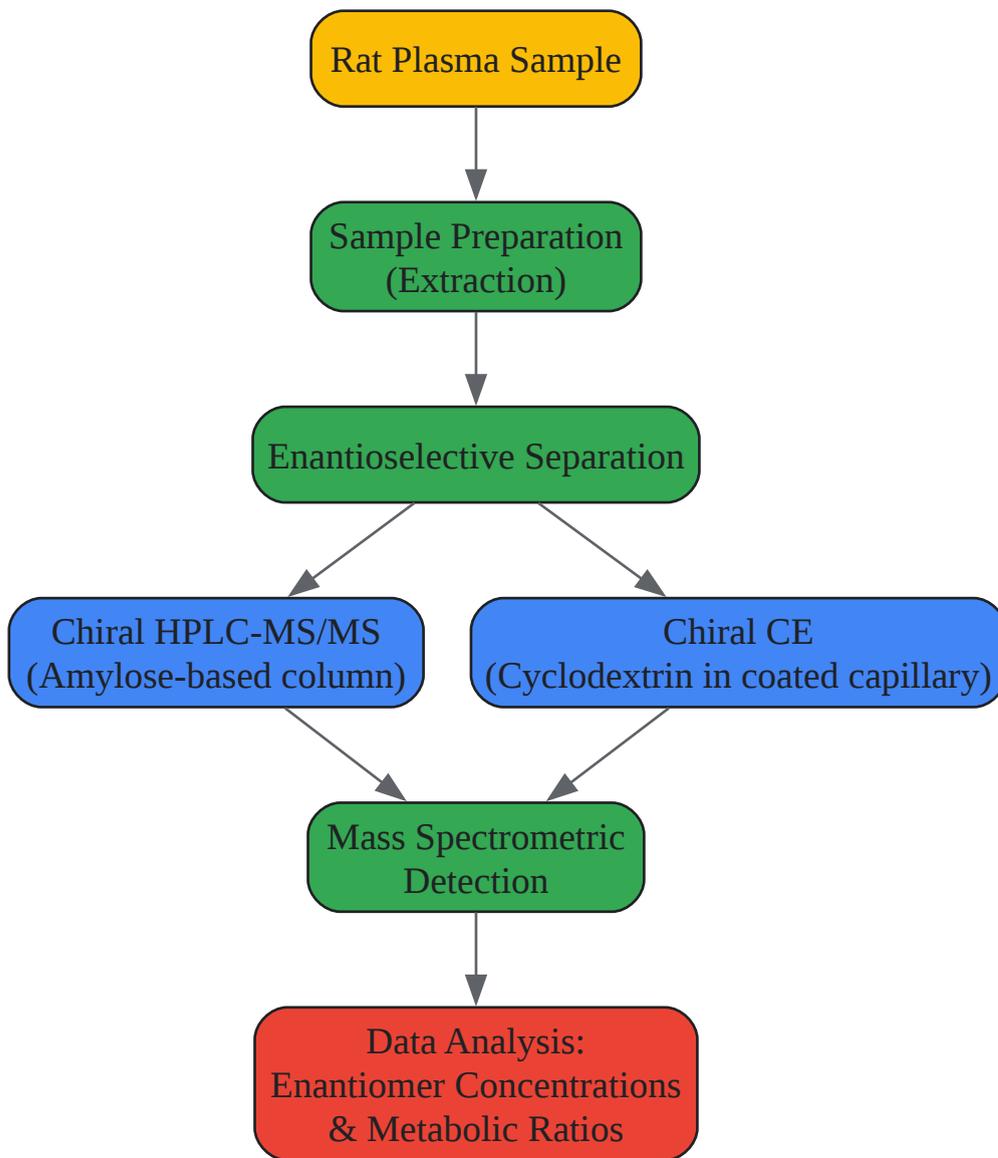
Parameter	Value / Finding	Notes
Absorption	Well absorbed after oral administration [1].	Nasal spray provides direct local action; systemic bioavailability via nasal route is low [1].
Bioequivalence	A new nasal spray formulation was shown to be bioequivalent to a marketed reference product [2].	Key parameters (AUC and Cmax) for the racemic mixture fell within standard bioequivalence limits [2].
Metabolites	Desmethylazelastine (DAZ), 6-hydroxyazelastine (6-OH-AZ), 7-hydroxyazelastine (7-OH-AZ), and N-oxides (in rats) [3].	Metabolites are also chiral and were investigated for enantioselective metabolism [3].
Toxicity & Tolerability	Generally well tolerated [1].	The most common adverse effects are altered taste perception and drowsiness [1].

Enantioselective Metabolism and Analytical Methods

A key study successfully developed methods for the simultaneous enantioselective separation of azelastine and three of its metabolites (DAZ, 6-OH-AZ, 7-OH-AZ) [3]. This is crucial for investigating potential differences in how the body processes each enantiomer.

- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** The researchers achieved simultaneous enantioselective determination using an amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase (Chiralpak AD) coupled with tandem mass spectrometry [3].
- **Electrokinetic Capillary Chromatography (CE):** An alternative method was also developed and validated using cyclodextrins as chiral selectors in coated capillaries [3].
- **Purpose of the Methods:** These analytical techniques were explicitly developed to study enantioselective differences in the plasma concentrations and metabolism of azelastine and its metabolites in rats [3]. This confirms that the metabolism can be enantioselective, even if the foundational pharmacokinetic studies were done on the racemate.

The workflow below illustrates the process of investigating enantioselective metabolism, from sample preparation to data analysis.



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Investigation of enantioselective metabolism involves sample preparation, chiral separation, and detection.

The Critical Role of Stereochemistry in Pharmacokinetics

The investigation into azelastine's enantiomers fits into a broader, critical understanding of chirality in drug development.

- **Enantioselectivity in ADME:** Enantiomers can be absorbed, distributed, metabolized, and excreted (ADME) at different rates due to stereoselective interactions with enzymes and transporters [4]. For example, one enantiomer may be metabolized faster by a specific enzyme system, or may bind differently to plasma proteins like human serum albumin (HSA) or α 1-acid glycoprotein (AGP) [4].
- **The "Chiral Switch":** There is a growing trend in the pharmaceutical industry to re-evaluate racemic drugs and develop single-enantiomer versions (a process known as "chiral switch") to improve the therapeutic profile, reduce side effects, or decrease the potential for drug interactions [4].

Future Research Directions

Based on the gathered information, the following are key areas where further research is specifically needed for **(S)-Azelastine**:

- **Enantiomer-Specific Parameters:** Future clinical studies should aim to establish definitive pharmacokinetic parameters (AUC, Cmax, half-life, clearance) specifically for the (S)-enantiomer and separately for the (R)-enantiomer.
- **Protein Binding:** Investigating potential enantioselectivity in plasma protein binding would provide insights into distribution and free drug concentration.
- **Transporter Interactions:** Research is needed to determine if the enantiomers interact differently with drug transporters (e.g., P-glycoprotein) that influence absorption and distribution.

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